Abt-518 (CAS: 286845-00-9) is a potent, orally bioavailable, non-peptidomimetic matrix metalloproteinase (MMP) inhibitor belonging to the phenoxyphenyl sulfone N-formylhydroxylamine (retrohydroxamate) class[1]. Unlike early-generation broad-spectrum inhibitors, Abt-518 is highly selective for gelatinase A (MMP-2) and gelatinase B (MMP-9) [2]. For procurement professionals and lead-stage researchers, Abt-518 represents a highly optimized, metabolically stable tool compound backed by a highly scalable, robust synthetic route that ensures exceptional enantiomeric purity for rigorous in vivo and in vitro applications [3].
Substituting Abt-518 with generic broad-spectrum MMP inhibitors (such as marimastat or batimastat) fundamentally compromises experimental integrity due to their off-target inhibition of MMP-1, which induces severe, dose-limiting musculoskeletal syndrome (MSS) in vivo [1]. Furthermore, substituting with earlier-generation retrohydroxamates like ABT-770 introduces critical metabolic liabilities; ABT-770 is metabolized into an amine that causes phospholipidosis, a toxic lipid storage disruption [2]. Abt-518 was specifically engineered with a phenoxyphenyl sulfone scaffold to eliminate both the MMP-1-driven MSS and the metabolite-driven phospholipidosis, making generic substitution unviable for long-term or precision studies [3].
The transition from earlier ether-linked retrohydroxamates to the sulfone-containing scaffold of Abt-518 was a critical optimization. The incorporation of the sulfone moiety yields a greater than 200-fold increase in MMP-9 inhibitory potency compared to its direct ether-containing counterpart, ABT-770 [1].
| Evidence Dimension | MMP-9 Inhibitory Potency |
| Target Compound Data | Abt-518 (Sulfone retrohydroxamate) |
| Comparator Or Baseline | ABT-770 (Ether-linked counterpart) |
| Quantified Difference | >200-fold increase in MMP-9 inhibition |
| Conditions | Pre-clinical enzymatic inhibition assays |
Allows buyers to achieve robust MMP-9 blockade at significantly lower concentrations, minimizing off-target toxicity and reducing required material volumes.
Broad-spectrum MMP inhibitors like Marimastat bind MMP-1, causing confounding musculoskeletal toxicity. Abt-518 utilizes a specific phenoxyphenyl P1' substituent that sterically restricts binding to MMP-1, restoring high selectivity for MMP-2 and MMP-9 over MMP-1 [1].
| Evidence Dimension | Isoform Selectivity Profile |
| Target Compound Data | Abt-518 (Selective for MMP-2/9, spares MMP-1) |
| Comparator Or Baseline | Marimastat (Broad-spectrum, inhibits MMP-1) |
| Quantified Difference | Elimination of MMP-1 binding affinity |
| Conditions | In vitro selectivity profiling |
Essential for long-term in vivo efficacy studies where broad-spectrum MMP-1 inhibition would otherwise cause confounding musculoskeletal toxicity.
The procurement of complex non-peptidomimetic inhibitors often faces batch variability. Abt-518 benefits from a highly optimized six-step synthetic route utilizing a lithiosulfone anion addition, yielding multikilogram quantities with a 51% overall yield and exceptional stereocontrol (>99% ee) [1].
| Evidence Dimension | Synthetic Yield and Stereopurity |
| Target Compound Data | 51% overall yield, >99% enantiomeric excess (ee) |
| Comparator Or Baseline | Standard multi-step peptidomimetic syntheses (often low yield, variable ee) |
| Quantified Difference | >99% ee maintained at multikilogram scale |
| Conditions | Six-step convergent synthesis |
Guarantees high batch-to-batch reproducibility and absolute stereochemical purity for rigorous industrial and late-stage preclinical workflows.
Earlier generation biaryl ether retrohydroxamates (e.g., ABT-770) are metabolized in vivo into amines that induce phospholipidosis. Abt-518's optimized structure prevents the formation of this toxic amine metabolite, eliminating the phospholipidosis liability while maintaining oral bioavailability [1].
| Evidence Dimension | Metabolic Toxicity Profile |
| Target Compound Data | Abt-518 (Metabolically stable, no phospholipidosis) |
| Comparator Or Baseline | ABT-770 (Forms amine metabolite causing phospholipidosis) |
| Quantified Difference | Elimination of phospholipidosis liability |
| Conditions | In vivo pharmacokinetic and toxicity screening |
Crucial for researchers selecting a compound for long-term oral dosing studies, ensuring the model is not compromised by metabolite-driven lipid storage disorders.
Given its >200-fold enhanced potency against MMP-9 and its strict sparing of MMP-1, Abt-518 is the optimal choice for studying tumor angiogenesis and metastasis. It allows researchers to isolate gelatinase-driven pathways without inducing the musculoskeletal toxicity seen with broad-spectrum alternatives [1].
Sparing MMP-1 while selectively targeting gelatinases makes Abt-518 ideal for investigating post-infarction vascular remodeling and intimal hyperplasia, where the off-target effects of generic inhibitors often yield confounding results [2].
Because it can be synthesized at multikilogram scales with >99% enantiomeric excess and a 51% overall yield, Abt-518 serves as an exceptionally reliable, batch-consistent positive control for MMP-2/9 specific inhibition in industrial drug discovery and assay validation programs [3].